LL-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

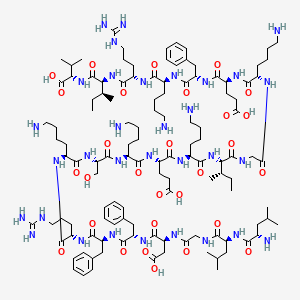

Formule moléculaire |

C119H196N32O29 |

|---|---|

Poids moléculaire |

2539.0 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C119H196N32O29/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-/m0/s1 |

Clé InChI |

UWYQWMJFPJKOGK-JGNUGRKPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Foundational & Exploratory

The VGF-Derived Peptide TLQP-21: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 21-amino acid peptide TLQP-21, derived from the VGF (non-acronymic) proprotein, has emerged as a pleiotropic signaling molecule with significant implications for a range of physiological processes. This technical guide provides an in-depth exploration of the core biological functions of TLQP-21, with a focus on its role in metabolism, pain modulation, immune responses, and neuroprotection. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

The VGF gene, predominantly expressed in neuronal and neuroendocrine tissues, encodes a precursor protein that is proteolytically processed into several bioactive peptides. Among these, TLQP-21 has garnered considerable attention for its diverse biological activities.[1][2] This peptide is a key player in the regulation of energy homeostasis, modulation of nociceptive pathways, and orchestration of immune and neuroprotective mechanisms.[1][2][3] The primary receptor for TLQP-21 has been identified as the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR), providing a crucial framework for understanding its mechanism of action.[1][4] This guide synthesizes the current knowledge on TLQP-21, offering a technical overview of its functions and the methodologies to investigate them.

Core Biological Functions of TLQP-21

TLQP-21 exerts a wide array of effects across various physiological systems:

-

Metabolic Regulation: Central and peripheral administration of TLQP-21 has been shown to increase energy expenditure and prevent diet-induced obesity.[5][6] It does not directly induce lipolysis but potentiates the effects of β-adrenergic agonists in adipocytes.[1][7]

-

Pain Modulation: TLQP-21 exhibits dual effects on pain perception. Central administration can produce analgesic effects, while peripheral application can be pro-nociceptive, highlighting its complex role in pain pathways.

-

Immune System Modulation: Through its interaction with C3aR1, a receptor also involved in the complement system, TLQP-21 can modulate the activity of immune cells such as microglia.[8]

-

Neuroprotection: Studies have indicated that TLQP-21 can protect neurons from apoptosis and may play a role in mitigating the pathology of neurodegenerative diseases.[9]

-

Cardiovascular Regulation: Emerging evidence suggests a role for TLQP-21 in the regulation of blood pressure.[1]

-

Gastric Function: TLQP-21 has been shown to influence gastric motility and secretion.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of TLQP-21.

Table 1: Receptor Binding and Activation

| Parameter | Value | Cell Type/System | Species | Reference(s) |

| Kd | 0.55 ± 0.05 nM | CHO cells | Rat | [3] |

| Bmax | 81.7 ± 3.9 fmol/mg protein | CHO cells | Rat | [3] |

| IC50 (TLQP-21) | 0.98 ± 0.06 nM | CHO cells | Rat | [3] |

| EC50 (β-arrestin recruitment) | 10.3 µM | HTLA cells expressing human C3aR1 | Mouse | [1] |

| EC50 (β-arrestin recruitment) | 68.8 µM | HTLA cells expressing human C3aR1 | Human | [1] |

| EC50 (ERK signaling) | 83.6 nM | CHO cells expressing human C3aR | Mouse | [11] |

| EC50 (ERK signaling) | 587 nM | CHO cells expressing human C3aR | Human | [11] |

Table 2: Dose-Response Effects

| Biological Effect | EC50 / Effective Dose | Assay/Model | Species | Reference(s) |

| Gastric Strip Contraction | 0.47 µM (female), 0.87 µM (male) | Rat longitudinal forestomach strips | Rat | [10] |

| Isoproterenol-induced Lipolysis Potentiation | Dose-dependent | 3T3-L1 adipocytes | Mouse | [1] |

| Prevention of Diet-Induced Obesity | 15 µ g/day (i.c.v.) | C57BL/6J mice on high-fat diet | Mouse | [6] |

Table 3: Effects on Gene Expression

| Gene | Fold Change/Effect | Tissue/Cell Type | Condition | Species | Reference(s) |

| β2-AR | Increase | Brown Adipose Tissue | Chronic i.c.v. TLQP-21 | Mouse | [12] |

| PPAR-δ | Increase | White Adipose Tissue | Chronic i.c.v. TLQP-21 | Mouse | [12] |

| UCP1 | Increase | White Adipose Tissue | Chronic i.c.v. TLQP-21 | Mouse | [12] |

| β3-AR | Slight Increase | White Adipose Tissue | Chronic i.c.v. TLQP-21 | Mouse | [12] |

| Prolactin mRNA | ~1.5-fold increase | GH3 cells | 10 µM TLQP-21 for 6 days | Rat | [13] |

| Vgf mRNA | ~2-fold increase | GH3 cells | 10 µM TLQP-21 for 6 days | Rat | [13] |

Signaling Pathways

TLQP-21 primarily signals through the C3aR1 receptor, a G-protein coupled receptor. Upon binding, it initiates a cascade of intracellular events.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of TLQP-21 on basal and β-agonist-stimulated lipolysis.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

TLQP-21 peptide

-

Isoproterenol (B85558) (β-adrenergic agonist)

-

Glycerol (B35011) assay kit

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24- or 48-well plate.

-

Wash the cells twice with pre-warmed assay buffer.

-

Add assay buffer containing various concentrations of TLQP-21 with or without a fixed concentration of isoproterenol (e.g., 100 nM). Include vehicle and isoproterenol-only controls.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 1-3 hours.

-

Collect the supernatant for glycerol measurement.

-

Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Normalize glycerol release to total cellular protein content.

Intracerebroventricular (i.c.v.) Cannulation and Infusion in Mice

Objective: To deliver TLQP-21 directly into the central nervous system to study its central effects on metabolism and behavior.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Guide cannula and dummy cannula

-

Osmotic minipumps

-

TLQP-21 peptide dissolved in artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

-

Implant the guide cannula to the desired depth and secure it to the skull with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week.

-

For chronic infusion, connect the guide cannula to a pre-filled osmotic minipump implanted subcutaneously.

-

Monitor physiological and behavioral parameters for the duration of the infusion.

Formalin-Induced Inflammatory Pain Model

Objective: To assess the analgesic or pro-nociceptive effects of TLQP-21 on inflammatory pain.

Materials:

-

Formalin solution (1-5% in saline)

-

Observation chambers with mirrors for paw observation

-

Syringes for injection

-

TLQP-21 peptide or vehicle

Procedure:

-

Acclimatize the animals (mice or rats) to the testing environment.

-

Administer TLQP-21 or vehicle via the desired route (e.g., intrathecal, intraperitoneal).

-

After a predetermined pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.

-

Immediately place the animal in the observation chamber and record the time spent licking, biting, or flinching the injected paw for up to 60 minutes.

-

Analyze the data in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-60 minutes, inflammatory pain).

Conclusion

TLQP-21 is a multifaceted neuropeptide with significant potential as a therapeutic target for a variety of disorders, including metabolic syndromes, chronic pain, and neurodegenerative diseases. Its primary signaling pathway through the C3aR1 receptor provides a clear avenue for mechanistic studies and drug development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the intricate biology of TLQP-21 and translate these findings into novel therapeutic strategies. The continued investigation of this VGF-derived peptide is poised to yield valuable insights into fundamental physiological processes and open new doors for the treatment of complex human diseases.

References

- 1. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLQP-21 is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Biochemical Characterization of TLQP-21 Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide TLQP-21 in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic intracerebroventricular injection of TLQP-21 prevents high fat diet induced weight gain in fast weight-gaining mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TLQP-21, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. VFG-Derived Peptide TLQP-21 | Bartolomucci Lab [bartolomuccilab.umn.edu]

- 10. In vitro and in vivo pharmacological role of TLQP-21, a VGF-derived peptide, in the regulation of rat gastric motor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TLQP-21 is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. karger.com [karger.com]

The Discovery and History of VGF-Derived Peptides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The VGF (non-acronymic) gene, first identified as a nerve growth factor (NGF)-inducible transcript in PC12 pheochromocytoma cells, encodes a 68-kDa pro-protein that serves as a precursor to a multitude of bioactive peptides.[1][2][3] These VGF-derived peptides are proteolytically cleaved and secreted from neuronal and neuroendocrine cells, playing pivotal roles in a diverse array of physiological processes, including energy metabolism, synaptic plasticity, pain modulation, and reproduction.[4][5] Their involvement in the pathophysiology of metabolic and neurodegenerative disorders has positioned them as significant biomarkers and therapeutic targets.[6][7] This technical guide provides a comprehensive overview of the discovery and history of VGF and its key derived peptides, detailing the experimental methodologies that underpinned their identification and characterization, summarizing critical quantitative data, and visualizing the complex signaling pathways they modulate.

A History of Discovery: From an NGF-Inducible Gene to a Peptide Precursor

The story of VGF began in 1985 when Levi et al. identified a gene that was rapidly and robustly induced in PC12 cells following treatment with Nerve Growth Factor (NGF).[3] This finding was significant as it pointed to a new player in the cascade of events triggered by neurotrophins, which are crucial for neuronal differentiation and survival. Subsequent research by Salton et al. in 1991 further characterized the VGF gene, cloning it and detailing its structural organization.[8]

It was soon understood that the VGF gene did not code for a single functional protein but rather a large precursor, rich in paired basic amino acid residues that are consensus cleavage sites for prohormone convertases (PCs), such as PC1/3 and PC2.[1][7] This discovery established VGF as a pro-protein, similar to other members of the granin family of neuropeptides, processed within the regulated secretory pathway of neuroendocrine cells to generate a constellation of smaller, biologically active peptides.[2][9][10]

Major VGF-Derived Peptides: Identification and Characterization

The advent of advanced analytical techniques, particularly mass spectrometry, has enabled the identification and sequencing of numerous VGF-derived peptides from various tissues, including the brain, adrenal medulla, and gastrointestinal tract.[11][12] These peptides are typically named after the first four N-terminal amino acids of their sequence followed by their length in amino acids.[6]

C-Terminal Peptides: TLQP-62 and TLQP-21

Among the most extensively studied are the C-terminal peptides. TLQP-62 (rat VGF₅₅₆₋₆₁₇) was identified as a modulator of synaptic activity and has since been implicated in memory formation and antidepressant-like effects.[13][14] Further processing of TLQP-62 gives rise to TLQP-21 (rat VGF₅₅₆₋₅₇₆), a pleiotropic peptide with significant roles in regulating energy expenditure, metabolism, and inflammatory pain.[5][9][11]

Other Key Peptides: AQEE-30 and NERPs

AQEE-30 (Peptide V) was one of the first VGF peptides to be isolated, initially from the bovine posterior pituitary.[15] It has demonstrated neuroprotective effects and, more recently, a role in stimulating osteoblastic bone formation.[16][17]

Peptidomic analysis of endocrine cell secretions led to the discovery of the Neuroendocrine Regulatory Peptides, NERP-1 and NERP-2 .[18][19][20] These peptides are involved in the central regulation of body fluid homeostasis.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative information for the VGF pro-protein and its major derived peptides across different species.

Table 1: VGF Pro-protein and Peptide Characteristics

| Peptide Name | Species | Amino Acid Position (Rat/Mouse VGF₁₋₆₁₇) | Amino Acid Position (Human VGF₁₋₆₁₅) | Molecular Weight (Da) | Key Functions |

|---|---|---|---|---|---|

| VGF Pro-protein | Rat/Mouse | 1-617 | - | ~68,000 | Precursor protein |

| VGF Pro-protein | Human | - | 1-615 | ~68,000 | Precursor protein |

| TLQP-62 | Rat/Mouse | 556-617 | - | ~7,000 | Memory, neurogenesis, antidepressant effects[13][14] |

| TLQP-21 | Rat/Mouse | 556-576 | 554-574 | ~2,433 | Energy metabolism, pain modulation, lipolysis[9][11] |

| AQEE-30 | Rat/Mouse | 588-617 | 586-615 | ~3,500 | Neuroprotection, bone formation[16][23] |

| NERP-1 | Rat | 281-305 | - | ~2,800 | Regulation of vasopressin release[19][20] |

| NERP-1 | Human | - | 281-306 | ~2,677 | Regulation of vasopressin release[19] |

| NERP-2 | Rat/Human | 310-347 | 310-347 | ~4,062 | Regulation of feeding and glucose metabolism[18][22] |

| LQEQ-19 | Rat/Mouse | 599-617 | 597-615 | ~2,300 | Penile erection, neuroprotection[17] |

Table 2: Receptor Binding and Activation Data

| Peptide | Receptor | Cell Type / System | Assay | EC₅₀ / Potency | Reference |

|---|---|---|---|---|---|

| TLQP-21 (rat) | C3aR1 | CHO-K1 cells | Intracellular Ca²⁺ flux | 91 nM | [24] |

| TLQP-21 (human) | C3aR1 | CHO-K1 cells | Intracellular Ca²⁺ flux | 276 nM | [24] |

| TLQP-21 (mouse) | C3aR1 (human) | - | - | EC₅₀ ~3x lower than C3a | [9] |

| TLQP-21 (human) | C3aR1 (human) | - | - | EC₅₀ ~22x lower than C3a | [9] |

| AQEE-30 | C3aR1 | MC3T3-E1 osteoblasts | Binding ELISA | Direct binding shown |[16] |

Detailed Methodologies of Key Experiments

Discovery of VGF as an NGF-Inducible Gene (Levi et al., 1985)

-

Objective: To identify genes whose expression is rapidly induced by NGF in PC12 cells.

-

Cell Culture: Rat pheochromocytoma (PC12) cells were cultured in standard conditions. One set of cultures was treated with NGF, while a control set was left untreated.

-

mRNA Isolation: After 5 hours of NGF treatment, total RNA was extracted from both treated and untreated cells. Poly(A)⁺ mRNA was then isolated using oligo(dT)-cellulose chromatography.

-

cDNA Library Construction: A cDNA library was constructed from the mRNA of NGF-treated PC12 cells.

-

Differential Screening: The cDNA library was screened using a differential hybridization technique. Duplicate filters were hybridized with ³²P-labeled cDNA probes synthesized from either NGF-treated or untreated PC12 cell mRNA.

-

Clone Isolation: Clones that hybridized strongly to the "NGF-treated" probe but weakly or not at all to the "untreated" probe were selected as candidates for NGF-inducible genes.

-

Identification: One of these clones, corresponding to a highly induced mRNA, was sequenced and identified as VGF.[3]

Identification of VGF-Derived Peptides by Mass Spectrometry (General Protocol)

-

Objective: To identify and sequence endogenous peptides derived from the VGF pro-protein in tissue extracts.

-

Tissue Homogenization: Brain or other tissue of interest was rapidly dissected and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) containing a cocktail of protease inhibitors to prevent peptide degradation.

-

Protein Precipitation & Extraction: The homogenate was centrifuged at high speed to pellet cellular debris. The supernatant, containing the peptides, was collected. Proteins were often precipitated using organic solvents like acetone.

-

Solid-Phase Extraction (SPE): The peptide extract was desalted and concentrated using a C18 SPE cartridge. Peptides bind to the C18 resin, while salts and other hydrophilic impurities are washed away. Peptides were then eluted with a high concentration of an organic solvent (e.g., acetonitrile) in acidified water.

-

Immunoprecipitation (Optional): To enrich for VGF-derived peptides, antibodies raised against specific VGF sequences were used to immunoprecipitate target peptides from the extract.[11]

-

Mass Spectrometry Analysis:

-

MALDI-TOF MS (Peptide Mass Fingerprinting): The enriched peptide fraction was mixed with a matrix solution and spotted onto a MALDI target plate. The sample was analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry to obtain a mass spectrum, revealing the molecular weights of the peptides in the mixture.[11]

-

LC-MS/MS (Sequencing): For sequencing, the peptide mixture was separated by reverse-phase high-performance liquid chromatography (HPLC) directly coupled to an electrospray ionization (ESI) tandem mass spectrometer (MS/MS). Peptides were fragmented in the mass spectrometer, and the resulting fragmentation patterns were used to deduce the amino acid sequence.

-

-

Database Searching: The acquired peptide masses and fragmentation spectra were searched against protein databases (e.g., Swiss-Prot) using algorithms like SEQUEST or MASCOT to confirm that the identified peptides originated from the VGF pro-protein.[25]

Signaling Pathways of VGF-Derived Peptides

VGF-derived peptides exert their biological effects by activating specific cell surface receptors and downstream intracellular signaling cascades. The pathways for TLQP-21, AQEE-30, and TLQP-62 are the most well-characterized.

TLQP-21 and AQEE-30 Signaling via the C3a Receptor (C3aR1)

Both TLQP-21 and, more recently, AQEE-30 have been shown to signal through the Complement 3a Receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[9][16][24] This was a landmark discovery, linking a neuropeptide system with a receptor primarily known for its role in the innate immune system.

Activation of C3aR1 by TLQP-21 is coupled to pertussis toxin-sensitive Gᵢ/ₒ proteins.[24][26] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) in some contexts, while in others it triggers an increase in intracellular calcium ([Ca²⁺]ᵢ) and the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[27] In osteoblasts, AQEE-30 binding to C3aR1 has been shown to activate a cAMP-Protein Kinase A (PKA) pathway, promoting cell proliferation.[28]

TLQP-62 and the BDNF/TrkB Signaling Pathway

TLQP-62 plays a crucial role in the hippocampus, where it modulates memory formation and produces antidepressant-like effects. Its mechanism involves a positive feedback loop with Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[14][29] TLQP-62 administration leads to the phosphorylation and activation of the TrkB receptor, which in turn activates downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB).[14][30] Activated CREB is a transcription factor that promotes the expression of genes involved in synaptic plasticity and neuronal survival, including BDNF itself, thus reinforcing the signaling loop.[31]

Conclusion and Future Directions

The journey from the discovery of an NGF-inducible gene to the characterization of a complex family of bioactive peptides has unveiled VGF as a critical regulator of neuroendocrine function. The diverse activities of its derived peptides, from controlling energy balance to modulating memory, highlight their therapeutic potential. The identification of C3aR1 as a receptor for both TLQP-21 and AQEE-30 opens up exciting avenues for drug development, bridging the fields of neuroscience, metabolism, and immunology. Future research will undoubtedly focus on identifying the receptors for other VGF peptides, further elucidating their tissue-specific processing and functions, and translating these fundamental discoveries into novel therapies for a range of human diseases.

References

- 1. VGF: a novel role for this neuronal and neuroendocrine polypeptide in the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular cloning of a gene sequence regulated by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processing, distribution, and function of VGF, a neuronal and endocrine peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Could VGF and/or its derived peptide act as biomarkers for the diagnosis of neurodegenerative diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VGF as a biomarker and therapeutic target in neurodegenerative and psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the gene encoding VGF, a nervous system-specific mRNA that is rapidly and selectively induced by nerve growth factor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Proprotein Convertases and Their Involvement in Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The molecular identity of the TLQP-21 peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. The VGF-derived peptide TLQP62 produces antidepressant-like effects in mice via the BDNF/TrkB/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of the vgf gene and VGF-derived peptides in nutrition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VGF and the VGF-derived peptide AQEE30 stimulate osteoblastic bone formation through the C3a receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

- 19. NERP 1 and 2, Neuroendocrine Regulatory Peptide, Neuroendocrine Regulatory Products [biosyn.com]

- 20. Neuroendocrine regulatory peptide-1 and -2: novel bioactive peptides processed from VGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroendocrine regulatory peptide-1 and -2: novel bioactive peptides processed from VGF. | Sigma-Aldrich [sigmaaldrich.com]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Structure of AQEE-30 of VGF Neuropeptide in Membrane-Mimicking Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide TLQP-21 in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. VGF and Its C-Terminal Peptide TLQP-62 Regulate Memory Formation in Hippocampus via a BDNF-TrkB-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Neuropeptide VGF C-Terminal Peptide TLQP-62 Alleviates Lipopolysaccharide-Induced Memory Deficits and Anxiety-like and Depression-like Behaviors in Mice: The Role of BDNF/TrkB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Identification of C3aR1 as the Primary Receptor for the Neuropeptide LL-21 (TLQP-21): A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the scientific evidence and methodologies used to identify the complement C3a receptor 1 (C3aR1) as the principal receptor for the VGF-derived neuropeptide LL-21, also known as TLQP-21. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of TLQP-21 signaling and its therapeutic potential.

Executive Summary

The Pathway to Discovery: An Unbiased Approach

The initial breakthrough in identifying the TLQP-21 receptor came from an unbiased, genome-wide sequencing approach.[1] The strategy was based on the observation that Chinese Hamster Ovary (CHO-K1) cells, which are responsive to TLQP-21, must express the cognate receptor. By performing transcriptome sequencing (RNA-Seq) on these cells, researchers generated a comprehensive list of all expressed GPCRs.[1][2][3][4][5][6][7] This list of candidates was then systematically narrowed down through a series of functional validation steps, as illustrated in the workflow below.

Quantitative Analysis of the TLQP-21 and C3aR1 Interaction

The interaction between TLQP-21 and C3aR1 has been characterized through various quantitative assays, including competitive binding and functional response studies. These studies have consistently demonstrated a direct and specific interaction, albeit with different potencies for the human and rodent orthologs of TLQP-21.

Table 1: Competitive Binding Affinities for C3aR1

| Ligand | Cell/Membrane Preparation | Radioligand | Ki / IC50 |

| Human C3a | CHO-K1 (hamster C3aR1) | 125I-hC3a | pM range[1] |

| Rat TLQP-21 | CHO-K1 (hamster C3aR1) | 125I-hC3a | High nM range[1] |

| Human TLQP-21 | CHO-K1 (hamster C3aR1) | 125I-hC3a | High nM range (approx. 5-fold less potent than rat)[1] |

| TLQP-21 | CHO cell membranes | 125I-YATL-23 | Kd = 0.55 ± 0.05 nM; Bmax = 81.7 ± 3.9 fmol/mg protein |

Table 2: Functional Potency (EC50) of TLQP-21 at C3aR1

| Assay | Cell Type | Ligand | EC50 (µM) |

| β-Arrestin Recruitment | HTLA (human C3aR1) | Human C3a | 3.0[8] |

| β-Arrestin Recruitment | HTLA (human C3aR1) | Mouse TLQP-21 | 10.3[8] |

| β-Arrestin Recruitment | HTLA (human C3aR1) | Human TLQP-21 | 68.8[8] |

| ERK1/2 Phosphorylation | Human Macrophages | Human C3a | High Potency |

| ERK1/2 Phosphorylation | Human Macrophages | Human TLQP-21 | ~135,000-fold lower potency than C3a[9] |

| ERK1/2 Phosphorylation | Murine Macrophages | Mouse C3a | High Potency |

| ERK1/2 Phosphorylation | Murine Macrophages | Mouse TLQP-21 | ~10-fold lower potency than C3a |

Downstream Signaling Pathways of C3aR1 Activation by TLQP-21

Upon binding of TLQP-21, C3aR1, a Gi/Go-coupled GPCR, initiates a cascade of intracellular signaling events.[1] The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This is a key event that can be monitored in real-time to assess receptor activation. Furthermore, TLQP-21-mediated C3aR1 activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and, in some cell types, the activation of the p38 MAPK pathway.[10][11] The receptor also undergoes β-arrestin-mediated desensitization and internalization.

Key Experimental Protocols for C3aR1 Identification and Validation

The following section provides detailed methodologies for the key experiments that were instrumental in identifying and validating C3aR1 as the TLQP-21 receptor.

Transcriptome Sequencing of CHO-K1 Cells

-

Objective: To identify all GPCRs expressed in TLQP-21-responsive CHO-K1 cells.

-

Protocol:

-

Cell Culture: Culture CHO-K1 cells under standard conditions to generate a sufficient cell pellet.

-

RNA Isolation: Isolate total RNA from the CHO-K1 cell pellet using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Library Preparation: Prepare an RNA-Seq library from the isolated total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina HiSeq).

-

Data Analysis: Align the sequencing reads to the Chinese hamster reference genome. Use bioinformatics tools to quantify the expression levels of all annotated genes, with a focus on identifying and ranking the expressed GPCRs based on their transcript abundance.[3][4][5][6][7]

-

Intracellular Calcium Mobilization Assay

-

Objective: To functionally screen GPCR candidates and confirm TLQP-21-induced signaling.

-

Protocol:

-

Cell Plating: Seed CHO-K1 cells (or other host cells transiently or stably expressing a candidate GPCR) into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer containing the dye for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.

-

Ligand Addition: Add TLQP-21 at various concentrations to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine the EC50 of TLQP-21 for inducing a calcium response.

-

Competitive Radioligand Binding Assay

-

Objective: To demonstrate direct and specific binding of TLQP-21 to C3aR1.

-

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from CHO-K1 cells or cells overexpressing C3aR1.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled C3aR1 ligand (e.g., 125I-labeled C3a), and varying concentrations of unlabeled TLQP-21 (the competitor).[1]

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of TLQP-21 to determine the Ki or IC50 value.

-

siRNA-Mediated Knockdown of C3aR1

-

Objective: To confirm that the functional response to TLQP-21 is dependent on C3aR1 expression.

-

Protocol:

-

siRNA Design and Synthesis: Obtain validated siRNAs targeting the C3aR1 mRNA and a non-targeting control siRNA.

-

Transfection: Transfect CHO-K1 cells with the C3aR1-specific siRNAs or the control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[12][13][14][15]

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol.

-

Add the complexes to the cells in culture and incubate for 24-72 hours to allow for knockdown of the target protein.

-

-

Validation of Knockdown:

-

qPCR: Isolate RNA from the transfected cells and perform quantitative real-time PCR (qPCR) to measure the level of C3aR1 mRNA relative to a housekeeping gene.

-

Western Blot: Lyse the transfected cells and perform a Western blot using an antibody specific for C3aR1 to assess the reduction in protein levels.

-

-

Functional Assay: Perform a functional assay, such as the calcium mobilization assay described above, on the siRNA-transfected cells. A significant reduction or abolition of the TLQP-21-induced response in cells treated with C3aR1 siRNA compared to control siRNA-treated cells confirms that the signaling is C3aR1-dependent.

-

β-Arrestin Recruitment Assay (e.g., Tango Assay)

-

Objective: To measure GPCR activation by monitoring the recruitment of β-arrestin to the receptor.

-

Protocol:

-

Cell Line: Use a commercially available cell line engineered for the Tango assay (e.g., HTLA cells) that expresses a TEV protease-tagged β-arrestin and a reporter gene under the control of a promoter that is cleaved by TEV protease.

-

Transfection: Co-transfect the cells with a plasmid encoding the C3aR1 fused to a TEV protease cleavage site.

-

Ligand Stimulation: Treat the transfected cells with varying concentrations of TLQP-21.

-

Incubation: Incubate the cells to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent reporter gene expression.

-

Detection: Measure the reporter gene product (e.g., luciferase activity) to quantify the extent of β-arrestin recruitment.

-

Data Analysis: Plot the reporter signal against the ligand concentration to determine the EC50 for TLQP-21-induced β-arrestin recruitment.[8]

-

Photoaffinity Labeling

-

Objective: To covalently link TLQP-21 to its receptor for direct identification.

-

Protocol:

-

Probe Synthesis: Synthesize a TLQP-21 analog containing a photoreactive group (e.g., benzophenone) and a tag for detection (e.g., biotin).[8]

-

Incubation: Incubate the photoreactive TLQP-21 probe with cells or cell membranes expressing C3aR1.

-

UV Crosslinking: Expose the mixture to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.

-

Enrichment: If a biotin (B1667282) tag was used, enrich the crosslinked complexes using streptavidin-coated beads.

-

Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against C3aR1 or by mass spectrometry to identify the crosslinked protein.

-

Alternative Binding Partners: gC1qR and HSPA8

While C3aR1 is established as the primary functional receptor for TLQP-21, some studies have suggested potential interactions with other proteins, namely the globular head of the C1q receptor (gC1qR) and Heat Shock Protein Family A (Hsp70) Member 8 (HSPA8). However, the physiological relevance of these interactions and their role in mediating the downstream effects of TLQP-21 are not as well-established as for C3aR1. Further research is needed to fully elucidate the nature of these potential interactions.

Conclusion

The identification of C3aR1 as the receptor for TLQP-21 represents a significant advancement in our understanding of this neuropeptide's biology. The rigorous application of unbiased screening methods followed by comprehensive validation has provided a solid foundation for future research into the physiological roles of the TLQP-21/C3aR1 signaling axis and its potential as a therapeutic target for a variety of disorders. This technical guide provides a comprehensive overview of the key findings and methodologies that have been central to this discovery.

References

- 1. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide TLQP-21 in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of a Public CHO Cell Line Transcript Database Using Versatile Bioinformatics Analysis Pipelines | PLOS One [journals.plos.org]

- 4. Next-generation sequencing of the CHO cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHOGenome.org Genomic Data Resources [chogenome.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLQP-21 is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. qiagen.com [qiagen.com]

- 14. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Cellular Signaling Pathways Activated by Interleukin-21 (IL-21)

Disclaimer: This guide addresses the cellular signaling pathways activated by Interleukin-21 (IL-21). The user query specified "LL-21," for which no distinct signaling molecule has been identified in scientific literature. It is presumed that "this compound" was a typographical error and the intended subject was the well-documented cytokine, IL-21.

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of the signal transduction cascades initiated by IL-21, a pleiotropic cytokine with significant implications in immune regulation and oncology.[1][2][3][4][5]

Interleukin-21 is a type I cytokine that plays a crucial role in modulating the activity of a wide range of immune cells, including T cells, B cells, and natural killer (NK) cells.[1][4][6][7] Its diverse effects are mediated through the activation of specific intracellular signaling pathways upon binding to its receptor complex.

The IL-21 Receptor Complex

IL-21 initiates signaling by binding to a heterodimeric receptor complex composed of the specific IL-21 receptor (IL-21R) and the common gamma chain (γc).[6] The γc is a shared component of the receptors for other cytokines such as IL-2, IL-4, IL-7, IL-9, and IL-15.[4][6] The IL-21R is expressed on various immune cells, including B cells, T cells, and NK cells.

Core Signaling Pathways Activated by IL-21

Upon ligand binding, the IL-21 receptor complex undergoes conformational changes that lead to the activation of several key downstream signaling pathways. The primary pathways implicated in IL-21-mediated cellular responses are:

-

JAK/STAT Pathway: This is the canonical signaling pathway for many cytokines, including IL-21.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

MAPK Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

The activation of these pathways ultimately leads to the modulation of gene expression, resulting in the diverse biological effects of IL-21.

Quantitative Data on IL-21 Signaling

The following tables summarize key quantitative findings related to the activation of signaling pathways by IL-21 from various studies.

Table 1: IL-21-Induced STAT Phosphorylation

| Cell Type | STAT Protein(s) Activated | Fold Induction / Change | Experimental Condition | Reference |

| Human Monocytic THP-1 Cells | STAT3 | Increased Phosphorylation | Treatment with IL-21 | Scand J Immunol. 2019 Jun;89(6):e12761.[8] |

| CD8+ T cells | Stat1, Stat3 | Efficient Phosphorylation | IL-21 stimulation | Blood. 2007 May 15;109(10):4135-43.[7] |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | STAT3 | Rapid Phosphorylation | IL-21 stimulation | J Clin Invest. 2010 Sep;120(9):3347-59. |

Table 2: Involvement of PI3K/Akt and MAPK Pathways in IL-21 Signaling

| Cell Type | Pathway Component | Effect of IL-21 | Method of Detection | Reference |

| Human Monocytic THP-1 Cells | Akt, p38 MAPK | Increased Phosphorylation | Western Blot | Scand J Immunol. 2019 Jun;89(6):e12761.[8] |

| CD8+ T cells | Shc, Akt | Weak Phosphorylation | Western Blot | Blood. 2007 May 15;109(10):4135-43.[7] |

| CD8+ T cells | Proliferation | Inhibited by specific MAPK and PI3K inhibitors | Proliferation Assay | Blood. 2007 May 15;109(10):4135-43.[7] |

Key Signaling Pathways in Detail

The JAK/STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for IL-21 signal transduction. Upon IL-21 binding, the associated JAKs, primarily JAK1 and JAK3, are activated through autophosphorylation.[6] These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-21R.

These phosphorylated tyrosine sites serve as docking sites for STAT proteins, particularly STAT1 and STAT3.[6][7] Once recruited, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and survival. IL-21 preferentially activates STAT1 and STAT3 over STAT5.[6]

References

- 1. What are IL-21 modulators and how do they work? [synapse.patsnap.com]

- 2. Exploring the Versatile Roles of Interleukin 21 in Immunity - XL BIOTEC [xlbiotec.com]

- 3. The role of IL-21 in immunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of IL-21 in regulating B-cell function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological effects of IL-21 on immune cells and its potential for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-21: a novel IL-2-family lymphokine that modulates B, T, and natural killer cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular basis of IL-21-mediated proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interleukin-21 enhances Toll-like receptor 2/4-mediated cytokine production via phosphorylation in the STAT3, Akt and p38 MAPK signalling pathways in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of VGF Gene Expression and TLQP-21 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGF (non-acronymic) is a neurotrophin-inducible secreted protein precursor that plays a critical role in the regulation of energy homeostasis, metabolism, synaptic plasticity, and has been implicated in various neurological and psychiatric disorders.[1] The VGF gene is predominantly expressed in neuronal and neuroendocrine cells.[2] Upon stimulation by neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), the VGF protein is synthesized and subsequently processed by prohormone convertases into several smaller bioactive peptides.[3][4] One of the most studied of these peptides is TLQP-21, a 21-amino acid peptide that has been shown to modulate microglial function and has potential therapeutic implications for neurodegenerative diseases.[5][6] This technical guide provides a comprehensive overview of the regulatory mechanisms governing VGF gene expression and the subsequent production of the TLQP-21 peptide.

Data Presentation

Quantitative Data on VGF Gene and Protein Expression

The following tables summarize quantitative data on the regulation of VGF mRNA and protein expression by various stimuli.

| Stimulus | Cell Type / Tissue | Fold Change (mRNA) | Fold Change (Protein) | Time Point | Reference |

| Nerve Growth Factor (NGF) | PC12 cells | 12- to 14-fold | Not specified | 60-90 min | [7] |

| Brain-Derived Neurotrophic Factor (BDNF) | Cultured hippocampal neurons | Not specified | 1.5-fold | 3 hours | [8] |

| Imipramine (chronic treatment) | Rat hippocampus | Not specified | ~1.4-fold | 21 days | [9] |

| Contextual Fear Conditioning | Mouse dorsal hippocampus | Peak at 1 hour | Progressive increase at 1 and 6 hours | 1 and 6 hours | [10] |

Quantitative Data on TLQP-21 Peptide Levels

This table provides available data on the concentration of TLQP-21 in various biological samples.

| Species | Tissue / Fluid | Concentration | Method | Reference |

| Rat | Stomach (ad libitum fed) | 162 ± 11 pmol/g | ELISA | [11] |

| Mouse | Plasma | 70 pmol/mL (70 nM) | Not specified | [12] |

| Human | Healthy Plasma | 80–90 pmol/mL (80-90 nM) | Not specified | [12] |

Signaling Pathways Regulating VGF Expression

The expression of the VGF gene is tightly regulated by a complex network of signaling pathways, primarily initiated by the binding of neurotrophins to their respective receptors.

NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a signaling cascade that is crucial for neuronal survival and differentiation.[13] This pathway is a key regulator of VGF gene expression.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is another potent inducer of VGF expression. It binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream pathways that converge on the transcription factor CREB.[10][14]

VGF Precursor Processing and TLQP-21 Production

The full-length VGF protein undergoes proteolytic processing within the regulated secretory pathway to generate a variety of bioactive peptides.[4][15] This processing is carried out by prohormone convertases, primarily PC1/3 and PC2.[16][17] The cleavage at specific basic amino acid residues releases smaller peptides, including TLQP-21.[4]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the VGF Promoter

This protocol is designed to identify the binding of transcription factors, such as CREB, to the promoter region of the VGF gene.

Materials:

-

Formaldehyde (B43269) (1% final concentration)

-

Glycine (0.125 M final concentration)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-CREB antibody (or other antibody of interest)

-

IgG control antibody

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers for qPCR targeting the VGF promoter

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-CREB antibody (or IgG control) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Quantify the amount of precipitated VGF promoter DNA using qPCR with primers specific to the putative CREB binding site.

Luciferase Reporter Assay for VGF Promoter Activity

This assay measures the transcriptional activity of the VGF promoter in response to stimuli like NGF.

Materials:

-

Luciferase reporter plasmid containing the VGF promoter upstream of the luciferase gene (pGL-VGF)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Cell line of interest (e.g., PC12 cells)

-

Transfection reagent

-

NGF or other stimuli

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect the pGL-VGF reporter plasmid and the control Renilla plasmid into the cells using a suitable transfection reagent.

-

Stimulation: After 24-48 hours, treat the cells with NGF (or other stimuli) at the desired concentration and for the desired time.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly reaction and simultaneously measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of promoter activity in response to the stimulus compared to the untreated control.

Quantitative PCR (qPCR) for VGF mRNA Expression

This protocol quantifies the relative expression levels of VGF mRNA.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for VGF and a reference gene (e.g., GAPDH, Actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, VGF or reference gene primers, and qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for VGF and the reference gene. Calculate the relative expression of VGF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for TLQP-21

This protocol describes a competitive ELISA for the quantification of TLQP-21 in biological fluids.

Materials:

-

Microplate pre-coated with anti-TLQP-21 antibody

-

TLQP-21 standard

-

Biotinylated TLQP-21

-

Streptavidin-HRP

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Standard and Sample Addition: Add TLQP-21 standards and samples to the wells of the microplate.

-

Competitive Binding: Add a fixed amount of biotinylated TLQP-21 to each well. During incubation, the sample/standard TLQP-21 and the biotinylated TLQP-21 will compete for binding to the coated antibody.

-

Washing: Wash the plate to remove unbound components.

-

Enzyme Conjugate Addition: Add Streptavidin-HRP to each well, which will bind to the captured biotinylated TLQP-21.

-

Washing: Wash the plate again to remove unbound Streptavidin-HRP.

-

Substrate Reaction: Add TMB substrate. The HRP will catalyze a color change.

-

Stopping the Reaction: Add stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of TLQP-21 in the sample.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TLQP-21 in the samples by interpolating from the standard curve.

Conclusion

The regulation of VGF gene expression and the subsequent production of TLQP-21 are complex processes orchestrated by intricate signaling networks, primarily initiated by neurotrophic factors. Understanding these mechanisms is crucial for elucidating the physiological roles of VGF and its derived peptides and for developing novel therapeutic strategies for a range of neurological and metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuroendocrine Role for VGF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nerve growth factor rapidly regulates VGF gene transcription through cycloheximide sensitive and insensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain-Derived Neurotrophic Factor-Induced Gene Expression Reveals Novel Actions of VGF in Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuropeptide VGF Produces Antidepressant-Like Behavioral Effects and Enhances Proliferation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. encodeproject.org [encodeproject.org]

- 12. benchchem.com [benchchem.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. sinobiological.com [sinobiological.com]

- 15. Brain-derived neurotrophic factor-induced gene expression reveals novel actions of VGF in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. art.torvergata.it [art.torvergata.it]

- 17. uniprot.org [uniprot.org]

The Physiological Role of Interleukin-21 in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-21 (IL-21), a pleiotropic cytokine, has emerged as a significant modulator of immune responses and is increasingly recognized for its role in metabolic regulation. This technical guide provides an in-depth analysis of the physiological role of IL-21 in energy homeostasis, with a focus on its impact on body weight, glucose metabolism, and lipid profiles. Drawing from preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved. The evidence presented herein suggests that IL-21 acts as a negative regulator of metabolic health, with its deficiency leading to protection against diet-induced obesity and improvements in insulin (B600854) sensitivity. These findings highlight the IL-21 signaling pathway as a potential therapeutic target for metabolic diseases.

Introduction

Energy homeostasis is a complex physiological process that balances energy intake and expenditure to maintain metabolic health. Dysregulation of this balance can lead to metabolic disorders such as obesity and type 2 diabetes. Chronic low-grade inflammation in metabolic tissues, including adipose tissue, is a key contributor to the pathogenesis of these conditions. Interleukin-21 (IL-21), a member of the common γ-chain family of cytokines, is primarily produced by activated T cells and natural killer T (NKT) cells.[1][2] Its receptor, IL-21R, is expressed on a wide range of immune cells and has also been identified on adipocytes.[1][3] This expression pattern positions IL-21 at the interface of the immune and metabolic systems, suggesting a role in the regulation of energy homeostasis. This guide will explore the multifaceted role of IL-21 in this critical physiological process.

Quantitative Data on the Effects of IL-21 on Energy Homeostasis

Studies utilizing IL-21 knockout (KO) mice have provided significant quantitative insights into the role of this cytokine in energy homeostasis, particularly in the context of diet-induced obesity.

Table 1: Effects of IL-21 Knockout on Body Weight and Glucose Metabolism in Mice on a High-Fat Diet (HFD)

| Parameter | Wild-Type (WT) Mice on HFD | IL-21 Knockout (KO) Mice on HFD | Percentage Change | Reference |

| Body Weight Gain (g) after 18 weeks | ~18 g | ~12 g | ~33% reduction | [1] |

| Fasting Blood Glucose (mg/dL) at 18 weeks | ~150 mg/dL | ~125 mg/dL | ~17% reduction | [1] |

| Glucose Tolerance (AUC during IPGTT) | Significantly higher | Significantly lower | Improved glucose disposal | [1] |

| Insulin Sensitivity (during IPITT) | Impaired | Improved | Enhanced insulin action | [1] |

AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test; IPITT: Intraperitoneal Insulin Tolerance Test. Values are approximated from graphical data presented in the cited literature.

Table 2: Effects of IL-21 on Adipose Tissue and Lipid Metabolism

| Parameter | Condition | Observation | Quantitative Effect | Reference |

| Adipocyte Size | IL-21 KO mice on HFD vs. WT on HFD | Reduced adipocyte size | Higher density of smaller adipocytes | [1] |

| Lipolysis (Fasting Serum NEFA levels) | IL-21 KO mice vs. WT mice | Increased | Higher circulating levels of non-esterified fatty acids | [3] |

| Gene Expression in Adipocytes (in vitro) | 3T3-L1 adipocytes treated with isoproterenol (B85558) + IL-21 | Decreased IRF4, Lipe, and Pnpla2 mRNA | Significant reduction compared to isoproterenol alone | [1] |

NEFA: Non-Esterified Fatty Acids; IRF4: Interferon Regulatory Factor 4; Lipe: Hormone-Sensitive Lipase (B570770); Pnpla2: Adipose Triglyceride Lipase.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that investigate the role of IL-21 in energy homeostasis.

In Vivo: Diet-Induced Obesity Model in IL-21 Knockout Mice

Objective: To assess the impact of IL-21 deficiency on the development of obesity and related metabolic disturbances.

Animal Model: Wild-type (WT) and IL-21 knockout (KO) mice on a C57BL/6 background.

Dietary Regimen:

-

At 6-7 weeks of age, mice are individually caged and fed a high-fat diet (HFD) containing 60% of calories from fat for 18 weeks.[1]

-

A control group is fed a normal diet (ND) with 10% of calories from fat.[1]

-

Food intake and body weight are monitored regularly.

Metabolic Testing:

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are injected intraperitoneally with a glucose solution (typically 1-2 g/kg body weight).

-

Blood glucose levels are measured at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[1]

-

-

Intraperitoneal Insulin Tolerance Test (IPITT):

-

Mice are fasted for a short period (e.g., 4-6 hours).

-

A baseline blood glucose measurement is taken.

-

Mice are injected intraperitoneally with human insulin (e.g., 0.75-1 U/kg body weight).

-

Blood glucose levels are measured at specified intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.[1]

-

Tissue and Blood Analysis:

-

At the end of the study, mice are euthanized, and blood is collected for measuring serum levels of insulin, non-esterified fatty acids (NEFA), and glycerol (B35011).[1]

-

Adipose tissue (e.g., epididymal, subcutaneous) and liver are collected for histological analysis (e.g., adipocyte size) and gene expression analysis (e.g., RT-qPCR for markers of inflammation and metabolism).[1]

In Vitro: IL-21 Treatment of Adipocytes

Objective: To investigate the direct effects of IL-21 on adipocyte gene expression and lipolysis.

Cell Culture:

-

3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Adipocyte differentiation is induced by treating confluent cells with a differentiation cocktail containing dexamethasone, insulin, and isobutylmethylxanthine.[1]

-

After 2 days, the medium is replaced with a medium containing only insulin, and cells are maintained for several more days to achieve full differentiation.[1]

Experimental Treatment:

-

Fully differentiated 3T3-L1 adipocytes are incubated in serum-free DMEM containing 1% fatty acid-free BSA.

-

Cells are pre-treated with recombinant IL-21 (e.g., 100 ng/mL) for a specified period before stimulation with a lipolytic agent like isoproterenol (a β-adrenergic agonist, e.g., 10 µmol/L).[1]

Analysis:

-

Gene Expression: RNA is extracted from the treated cells, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA levels of genes involved in lipolysis, such as Interferon Regulatory Factor 4 (IRF4), hormone-sensitive lipase (Lipe), and adipose triglyceride lipase (Pnpla2).[1]

-

Lipolysis Assay: The release of glycerol or free fatty acids into the culture medium can be measured using commercially available kits as an indicator of lipolysis.

Signaling Pathways

The biological functions of IL-21 are mediated through its receptor, IL-21R, which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1]

IL-21 Signaling in Immune Cells and Adipocytes

Upon binding of IL-21 to the IL-21R/common γ-chain complex, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT1 and STAT3. Activated STATs then translocate to the nucleus and regulate the transcription of target genes. In the context of energy homeostasis, this signaling cascade has been shown to influence the expression of key metabolic regulators.

Experimental Workflow for Investigating IL-21 Signaling

References

The VGF-Derived Peptide LL-21: A Technical Guide to its Interaction with the C3aR1 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the neuropeptide LL-21 (also known as TLQP-21) and its cognate receptor, the Complement 3a Receptor 1 (C3aR1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research on the binding kinetics, signaling pathways, and functional outcomes of this interaction, offering a comprehensive resource for therapeutic exploration.

This compound, a peptide derived from the VGF (non-acronymic) precursor protein, is a key modulator of metabolic, inflammatory, and neurological processes.[1] Its biological effects are primarily mediated through C3aR1, a G protein-coupled receptor (GPCR) traditionally associated with the complement system.[1][2] The interaction is characterized by a "folding-upon-binding" mechanism, where the intrinsically disordered this compound peptide adopts an ordered α-helical conformation upon binding to C3aR1-expressing cells.[2][3]

Core Interaction and Binding Affinity

The C-terminal region of this compound is critical for its biological activity.[2][3] Mutational analyses have identified the final four amino acids as "hot spots" for bioactivity, with the terminal arginine residue (R21) being indispensable for function.[1][2][3] Mutation or amidation of this residue completely abrogates the peptide's activity, highlighting the importance of electrostatic interactions in the peptide-receptor complex.[2][3]

Competitive binding studies have demonstrated that this compound and the endogenous C3a ligand interact with a similar binding pocket on C3aR1.[1][4][5] However, their binding affinities and potencies differ, with human this compound generally showing lower potency compared to its rodent counterpart and the native C3a peptide.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the binding and functional potency of this compound and related ligands at the C3aR1 receptor.

Table 1: Ligand Binding Affinities for C3aR1

| Ligand | Cell Type/Membrane Preparation | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Rat TLQP-21 | CHO-K1 cells | 125I-C3a Displacement | 210 | - | [4] |

| Rat TLQP-21 | HEK293 cells (hamster C3aR1) | 125I-C3a Displacement | 210 | - | [4] |

| Human TLQP-21 | CHO-K1 cells | 125I-C3a Displacement | 1100 | - | [4] |

| Human TLQP-21 | HEK293 cells (hamster C3aR1) | 125I-C3a Displacement | 1200 | - | [4] |

| Human C3a | CHO-K1 cells | 125I-C3a Displacement | 0.09 | - | [4] |

| Human C3a | HEK293 cells (hamster C3aR1) | 125I-C3a Displacement | 0.12 | - | [4] |

Table 2: Functional Potency (EC50) of Ligands at C3aR1

| Ligand | Assay Type | Cell Line | EC50 (µM) | Reference |

| Mouse TLQP-21 | β-arrestin Recruitment (BRET) | HTLA | 10.3 | [2] |

| Human TLQP-21 | β-arrestin Recruitment (BRET) | HTLA | 68.8 | [2] |

| C3a | β-arrestin Recruitment (BRET) | HTLA | 3.0 | [2] |

| Mouse TLQP-21 | β-arrestin2 Recruitment (BRET) | HEK293 | >10 | [6] |

| Human TLQP-21 | β-arrestin2 Recruitment (BRET) | HEK293 | >10 | [6] |

| C3a63-77 | β-arrestin2 Recruitment (BRET) | HEK293 | 0.0053 | [6] |

| Human TLQP-21 | Gi3 Activation (BRET) | HEK293T | 0.416 | [7][8] |

| C3a63-77 | Gi3 Activation (BRET) | HEK293T | 0.0008 | [7] |

| Mouse TLQP-21 | Calcium Influx | 3T3-L1 | ~1.0 | [6] |

| C3a63-77 | Calcium Influx | 3T3-L1 | ~0.01 | [6] |

Signaling Pathways and Biased Agonism

Activation of C3aR1 by this compound initiates a signaling cascade characteristic of a Gi/o-coupled GPCR.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][8] Key downstream pathways include:

-

PLC/Ca2+ Mobilization: this compound activates Phospholipase C (PLC)-β, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 subsequently triggers the release of calcium from intracellular stores.[1][9]

-

MAPK/ERK Activation: A primary consequence of C3aR1 activation by this compound is the robust phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2).[1][9]

-

p38 MAPK Pathway: In microglia, this compound has been shown to specifically activate the p38 Mitogen-Activated Protein Kinase pathway, which is associated with phagocytic activity.[1][10]

-

β-Arrestin Recruitment: Upon activation, C3aR1 recruits β-arrestins, which mediate receptor desensitization and internalization.[1][6]

Interestingly, this compound demonstrates biased agonism . Compared to the endogenous ligand C3a, this compound shows a preference for Gi/o-mediated signaling over β-arrestin recruitment.[1][6][8] This differential signaling may account for the distinct physiological effects observed between the two ligands.[1]

Caption: this compound/C3aR1 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound/C3aR1 interaction. Below are summarized protocols for key experimental assays.

Radioligand Binding Assay (Displacement)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., 125I-C3a) from C3aR1.

-

Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK293 cells expressing C3aR1.[4]

-

Incubation: Incubate the cell membranes (10–50 µg/ml) with a fixed concentration of 125I-labeled C3a (e.g., 8 pM) and varying concentrations of the test compound (e.g., 10-12 to 10-5 M).[4]

-

Reaction Conditions: The incubation is performed for 60 minutes at room temperature in a buffer containing 50 mM Tris (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA.[4]

-

Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of unlabeled C3a (e.g., 30 nM).[4]

-

Filtration: Stop the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.[4]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

Data Analysis: Analyze the data using nonlinear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to C3aR1 upon ligand stimulation, often using Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HTLA) with constructs encoding C3aR1 fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent protein (e.g., GFP).[2][7]

-

Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Ligand Stimulation: Stimulate the cells with varying concentrations of the test ligand.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Signal Detection: Measure the light emission at two wavelengths corresponding to the luciferase and the fluorescent protein.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for a BRET-based β-arrestin assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Loading: Load cells (e.g., 3T3-L1) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Ligand Stimulation: Add the test ligand at various concentrations to the cells.

-

Fluorescence Monitoring: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.[6]

-

Data Analysis: Quantify the peak fluorescence response for each ligand concentration and plot a dose-response curve to determine the EC50.

Functional Consequences of this compound/C3aR1 Interaction

The signaling events initiated by this compound binding to C3aR1 translate into significant physiological responses, particularly in adipocytes and immune cells.

-

Lipolysis: In adipocytes, this compound does not induce lipolysis on its own but significantly enhances isoproterenol-induced (β-adrenergic-stimulated) lipolysis.[2][11][12] This pro-lipolytic effect is dependent on C3aR1.[11][12] Chronic peripheral administration of this compound has been shown to decrease body weight and fat mass in diet-induced obese mice.[11]

-

Macrophage and Microglia Activation: In immune cells like macrophages and microglia, this compound, via C3aR1, can trigger ERK signaling and modulate cell functions such as migration and phagocytosis.[4][9][10] However, the potency of human this compound on human macrophages is considerably lower than that of C3a, raising questions about its physiological relevance in the human immune system.[5][9]

Conclusion

The interaction between this compound and C3aR1 represents a fascinating link between the nervous, metabolic, and immune systems. The peptide's unique "folding-upon-binding" mechanism, its biased agonism, and its potent effects on metabolism underscore the therapeutic potential of targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the roles of this compound and C3aR1 in health and disease and to develop novel therapeutics for metabolic and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TLQP-21 peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide TLQP-21 in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TLQP-21 is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]

- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TLQP-21 is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Evolutionary Conservation of the TLQP-21 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction